molecular formula C18H19NO B12829522 1-Benzhydryl-3-vinylazetidin-3-ol

1-Benzhydryl-3-vinylazetidin-3-ol

Cat. No.: B12829522
M. Wt: 265.3 g/mol
InChI Key: KATLHUVKHYXOCL-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-vinylazetidin-3-ol is an organic compound characterized by the presence of a benzhydryl group attached to a vinyl-substituted azetidin-3-ol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzhydryl-3-vinylazetidin-3-ol can be synthesized through several methods. One common approach involves the reaction of benzhydryl chloride with vinylazetidin-3-ol in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of the azetidin-3-ol, allowing it to react with the benzhydryl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-vinylazetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the vinyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group, where nucleophiles such as amines or thiols replace the benzhydryl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride as a base in an aprotic solvent like dimethylformamide.

Major Products:

    Oxidation: Benzhydryl ketone derivatives.

    Reduction: Ethyl-substituted azetidin-3-ol.

    Substitution: Various substituted azetidin-3-ol derivatives depending on the nucleophile

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

1-benzhydryl-3-ethenylazetidin-3-ol

InChI

InChI=1S/C18H19NO/c1-2-18(20)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12,17,20H,1,13-14H2

InChI Key

KATLHUVKHYXOCL-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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